molecular formula C11H11Cl2N3O B5845185 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide

2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide

Cat. No. B5845185
M. Wt: 272.13 g/mol
InChI Key: QZDAXTJITARKAO-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide, also known as DCPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide is not fully understood. However, studies have suggested that 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide may act as an inhibitor of certain enzymes and proteins, including histone deacetylases (HDACs) and protein kinase A (PKA). These enzymes and proteins play important roles in various cellular processes, including gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide can have various biochemical and physiological effects. For example, 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to further study its interactions with enzymes and proteins to better understand its mechanism of action. Additionally, studies could investigate its potential as a neuroprotective agent and its effects on cognitive function.

Synthesis Methods

2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide can be synthesized through the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid hydrazide and 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting compound is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has been investigated as a potential drug candidate for the treatment of cancer, hypertension, and other diseases. In pharmacology, 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has been studied for its effects on the central nervous system and as a potential treatment for neurological disorders. In biochemistry, 2,2-dichloro-1-methyl-N'-(3-pyridinylmethylene)cyclopropanecarbohydrazide has been investigated for its interactions with proteins and enzymes.

properties

IUPAC Name

2,2-dichloro-1-methyl-N-[(E)-pyridin-3-ylmethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-10(7-11(10,12)13)9(17)16-15-6-8-3-2-4-14-5-8/h2-6H,7H2,1H3,(H,16,17)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDAXTJITARKAO-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1(Cl)Cl)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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